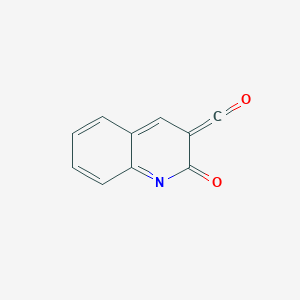

Carbonyl quinolinone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5NO2 |

|---|---|

Molecular Weight |

171.15 g/mol |

InChI |

InChI=1S/C10H5NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5H |

InChI Key |

KJAPRUUWBMNSHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C=O)C(=O)N=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Quinolinone Derivatives

Traditional and Name Reactions in Quinolinone Synthesis

Traditional synthetic strategies have laid the groundwork for accessing the quinolinone core. While some reactions primarily yield quinolines, others are directly applicable or have been adapted for the synthesis of quinolinones and their closely related carboxylic acid derivatives.

The Friedländer synthesis, a classic method for quinoline (B57606) ring construction, involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a carbonyl compound possessing an active methylene (B1212753) group. This reaction typically proceeds via cyclocondensation, often catalyzed by acids or bases researchgate.netrsc.orgorganic-chemistry.org.

Modern adaptations have significantly enhanced the efficiency and environmental profile of the Friedländer synthesis. For instance, conducting the reaction in water under catalyst-free conditions at 70°C has proven effective, yielding polysubstituted quinolines in up to 97% yield organic-chemistry.org. Microwave irradiation has also been employed to dramatically reduce reaction times and improve yields, with some protocols achieving excellent yields in mere minutes cam.ac.uk. The use of solid acid catalysts, such as tungstophosphoric acid supported on a polymeric matrix, allows for recyclable and efficient Friedländer syntheses, providing quinolone derivatives in excellent yields (89-99%) conicet.gov.ar. Furthermore, one-pot methods involving the in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes, followed by condensation with carbonyl compounds, have been developed using inexpensive reagents like iron powder and aqueous hydrochloric acid, yielding quinolines in good-to-excellent yields (58-100%) organic-chemistry.org.

The Skraup synthesis is historically significant for the preparation of quinolines, typically involving the reaction of an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent researchgate.netrsc.orgijstr.org. While the direct Skraup reaction is primarily associated with quinoline synthesis, related cyclocondensation strategies are fundamental to accessing the quinolinone scaffold.

The Doebner-Miller reaction facilitates the synthesis of quinolines through the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds researchgate.netrsc.org. Similar to the Skraup synthesis, its direct application to quinolinone formation is less prominent, but the underlying principles of cyclocondensation remain relevant for related synthetic pathways.

Several named reactions are particularly instrumental in the synthesis of quinolinones and their derivatives:

Conrad–Limpach Synthesis: This well-established method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-quinolones or 2-quinolones researchgate.netrsc.orgmdpi.comnih.govsynarchive.comarkat-usa.orgpreprints.orgmdpi.com. Heating to high temperatures (around 250°C) typically leads to the formation of 4-quinolones mdpi.com. Microwave-assisted conditions have been shown to improve yields and reduce reaction times nih.gov.

Gould–Jacob Reaction: This synthesis begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization. It is a key route to quinoline-4-carboxylic acids and subsequently to quinolin-4-one backbones researchgate.netmdpi.compreprints.orgmdpi.comablelab.euwikipedia.org. The cyclization step often requires high temperatures, and optimizing reaction time and temperature is crucial to maximize yields and minimize product degradation ablelab.eu.

Pfitzinger Reaction: The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound (ketone or aldehyde) in the presence of a strong base to synthesize substituted quinoline-4-carboxylic acids researchgate.netrsc.orgwikipedia.orgresearchgate.netnih.govresearchgate.netscribd.com. For example, reacting isatin with enaminones in aqueous alkali provides quinoline-4-carboxylic acids in good yields (75-90%) researchgate.net. Pfitzinger's original studies reported yields of up to 80% for 2-methylquinoline-4-carboxylic acid researchgate.net.

Combes Synthesis: This reaction involves the condensation of anilines with β-diketones followed by acid-catalyzed cyclization, primarily yielding quinolines researchgate.netrsc.orgijstr.org.

Table 1: Traditional Quinolinone Synthesis Methods

| Reaction Name | Starting Materials | Conditions | Product Type | Yield (%) | Citation |

| Friedländer Synthesis | 2-aminobenzaldehyde, ketone/malononitrile | Water, 70°C, catalyst-free organic-chemistry.org | Polysubstituted quinolines | Up to 97 | organic-chemistry.org |

| Friedländer Synthesis | o-nitroarylcarbaldehydes, ketones/aldehydes | Fe, aq. HCl, KOH (one-pot reduction/condensation) organic-chemistry.org | Mono-/disubstituted quinolines | 58-100 | organic-chemistry.org |

| Friedländer Synthesis | 2-aminoacetophenone, methyl acetoacetate | Tungstophosphoric acid, ethanol, 78°C, 24h conicet.gov.ar | Quinolone derivatives | 89-99 | conicet.gov.ar |

| Conrad–Limpach | Aniline, β-ketoester | Heating to 250°C mdpi.com | 4-quinolones | Good | mdpi.com |

| Conrad–Limpach | Aniline, β-ketoester | Microwave, toluene, 260°C, 3 min nih.gov | 3-aryl-4(1H)-quinolones | Improved | nih.gov |

| Conrad–Limpach | β-ketoesters, aniline | Acid-catalyzed condensation, heating arkat-usa.org | 2-alkyl-4(1H)-quinolones | Good | arkat-usa.org |

| Gould–Jacob | Aniline, diethyl ethoxymethylenemalonate | Heating to 250-300°C ablelab.eu | Quinolines | Up to 47 | ablelab.eu |

| Gould–Jacob | Aniline, diethyl ethoxymethylenemalonate | Condensation in alkaline environment mdpi.compreprints.orgmdpi.com | Quinolone derivatives | Variable | mdpi.compreprints.orgmdpi.com |

| Pfitzinger Reaction | Isatin, enaminones | Aqueous NaOH or KOH, reflux researchgate.net | Quinoline-4-carboxylic acids | 75-90 | researchgate.net |

| Pfitzinger Reaction | Isatin, ketone | Strong base (e.g., KOH) wikipedia.orgresearchgate.net | Quinoline-4-carboxylic acids | Up to 80 | wikipedia.orgresearchgate.net |

Modern Catalytic Approaches to Quinolinone Formation

The limitations of traditional methods, such as harsh reaction conditions, low yields, and limited substrate scope, have spurred the development of modern catalytic strategies, particularly those employing transition metals. These approaches offer enhanced efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis has revolutionized the synthesis of quinolinones, enabling efficient C–H activation, cross-coupling, and cyclization reactions wikipedia.orgnih.govlookchemmall.comthieme-connect.com.

Palladium (Pd) Catalysis: Palladium complexes are widely utilized for constructing quinolinone frameworks. For instance, palladium-catalyzed Heck coupling followed by cyclization has been employed to synthesize 3-substituted quinolin-2(1H)-ones in moderate to good yields (67-76%) using catalysts like Pd(OAc)₂ with PPh₃ nih.gov. An efficient palladium-catalyzed tandem amination approach affords functionalized 4-quinolones in very good yields (84%) from o-haloaryl acetylenic ketones and primary amines organic-chemistry.org.

Copper (Cu) Catalysis: Copper catalysts have emerged as cost-effective and versatile tools for quinolinone synthesis. Enantioselective alkynylation of quinolones using copper iodide with chiral ligands has been reported, achieving yields of up to 92% and enantioselectivities up to 97% nih.gov. Copper-catalyzed dual cyclization reactions have also been developed for the synthesis of quinindolines, providing products in moderate to good yields mdpi.com.

Cobalt (Co) Catalysis: Cobalt catalysts, being earth-abundant and less expensive, are increasingly explored. Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles offers a convenient and efficient one-pot protocol for quinoline synthesis under mild conditions wikipedia.orgorganic-chemistry.org. For example, Co(OAc)₂·4H₂O has been shown to catalyze dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones, yielding quinolines in good yields organic-chemistry.org. Cobalt catalysts have also been used for remote C-H functionalization of 8-aminoquinolines, achieving yields of up to 80% for nitrated products core.ac.uk.

Rhodium (Rh) Catalysis: Rhodium catalysts are effective in various quinoline synthesis strategies. Rh(II)-catalyzed cyclopropanation-ring expansion reactions of indoles with halodiazoacetates provide ethyl quinoline-3-carboxylates in good to high yields under mild conditions beilstein-journals.org. Rhodium-catalyzed alkyne hydroacylation reactions of aminochalcones with vinyl diazo-benzoates have yielded tricyclic quinolines in high yields (77-98%) through a cascade process involving cyclopropanation and ring expansion thieme-connect.com.

Table 2: Transition Metal-Catalyzed Quinolinone Synthesis

| Metal Catalyst | Ligand/Additives | Substrates | Conditions | Product Type | Yield (%) | Citation |

| Palladium (Pd) | Pd(OAc)₂, PPh₃, NaOAc | 2-iodoaniline, α,β-unsaturated carbonyl compounds | DMF, 100°C nih.gov | 3-substituted quinolin-2(1H)-ones | 67-76 | nih.gov |

| Palladium (Pd) | Pd₂(dba)₃, PPh₃ | o-haloaryl acetylenic ketones, primary amines | One-pot tandem amination organic-chemistry.org | Functionalized 4-quinolones | 84 | organic-chemistry.org |

| Copper (Cu) | CuI, (S,S,R<0xE2><0x82><0x90>)-UCD-Phim | Quinolones, alkynes | Toluene, -40°C nih.gov | Alkynylated quinolones | 60 | nih.gov |

| Copper (Cu) | Cu₂O, BF₃·OEt₂ | Substituted anilines, ortho-bromostyryl moieties | Condition A/B mdpi.com | Quinindolines | 45-76 | mdpi.com |

| Cobalt (Co) | Co(NO₃)₂·6H₂O (20 mol%) | 8-aminoquinolines | Acetic acid, RT, 18h core.ac.uk | Nitrated 8-aminoquinolines | 80 | core.ac.uk |

| Cobalt (Co) | Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, ketones/nitriles | One-pot, mild conditions organic-chemistry.org | Quinolines/Quinazolines | Good | organic-chemistry.org |

| Rhodium (Rh) | [Rh(nbd)₂]BF₄ (5 mol%), dcpm (5 mol%) | Aminochalcones, vinyl diazo-benzoates | PhMe, reflux, then TFA thieme-connect.com | Tricyclic quinolines | 77-98 | thieme-connect.com |

| Rhodium (Rh) | Rh(II)-catalyzed | Indoles, ethyl halodiazoacetates | Mild conditions beilstein-journals.org | Ethyl quinoline-3-carboxylates | Good-high | beilstein-journals.org |

Spectroscopic and Advanced Characterization Techniques for Quinolinone Structures

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)

The success of SCXRD is highly dependent on obtaining suitable, high-quality single crystals, a step that can often present a significant challenge in the characterization process rsc.org. Once crystals are acquired, their diffraction quality is assessed before proceeding with data collection and structure refinement.

Numerous studies have utilized SCXRD to characterize novel quinolinone and quinoline (B57606) derivatives, providing invaluable insights. For instance, the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate was determined, revealing its monoclinic crystal system and P21/c space group, with specific unit cell parameters defining its crystalline form iucr.org. Research into quinoline-based compounds has also reported structures belonging to monoclinic systems with P21/c space groups chemmethod.comchemmethod.com, highlighting the prevalence of these crystallographic parameters within this chemical class. The structure of (E)-2-(3,4-Dimethoxystyryl)quinoline was elucidated, confirming its crystallization in the monoclinic space group P 21/c, with Z=8 formula units per unit cell, stabilized by an elaborate network of intermolecular interactions tandfonline.com. Furthermore, a quaternary copper(II) complex incorporating a quinolone ligand (specifically, a complex with 1-cyclopropyl-6-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) was characterized via SCXRD, revealing a triclinic crystal system with the P-1 space group, and providing detailed unit cell dimensions and angles mdpi.com. These examples underscore the indispensable role of diffraction methods in validating the structures of synthesized quinolinone compounds and their complexes, definitively confirming the presence and context of carbonyl groups within the molecular framework.

While SCXRD is paramount for detailed structural analysis, powder X-ray diffraction (PXRD) serves as a complementary technique. PXRD is used to analyze crystalline materials in powder form and can confirm the crystalline phase, assess crystallinity, and provide information on unit cell parameters, albeit typically with lower resolution than SCXRD acs.org.

Computational and Theoretical Studies on Quinolinone Compounds

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are employed to model the electronic structure and properties of molecules, offering a deep understanding of their behavior at the atomic level. nih.govresearchgate.netescholarship.org For quinolinone compounds, these calculations are crucial for elucidating their geometric parameters, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method for studying quinolinone derivatives due to its balance of accuracy and computational cost. nih.govmdpi.com The B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-31+G(d,p), is frequently utilized to optimize the molecular structures of these compounds, determining their most stable geometric configurations (bond lengths, bond angles, and dihedral angles). nih.govresearchgate.netekb.eg

DFT calculations are applied to:

Optimize Molecular Geometry : To find the lowest energy conformation of the molecule. scirp.orgresearchgate.net For instance, the structural parameters of 2-chloroquinoline-3-carboxaldehyde have been optimized using the B3LYP/6–311++ G (d, p) level of theory and compared with experimental X-ray diffraction data. nih.gov

Analyze Vibrational Spectra : To calculate theoretical vibrational frequencies which can be compared with experimental IR and Raman spectra to confirm molecular structures. nih.gov

Investigate Tautomeric Stability : To compare the relative energies of different tautomeric forms, such as the ketone and enol forms of quinolin-4-one derivatives, determining the more stable tautomer in different environments (gas phase vs. solvent). scirp.org

Explore Electronic Properties : To calculate various electronic properties, including molecular orbital energies and reactivity descriptors, which are discussed in the following sections. nih.govnih.gov

Studies have shown that the choice of functional and basis set is critical for obtaining results that correlate well with experimental findings. researchgate.net These computational approaches provide foundational information for understanding the structure-property relationships in the quinolinone family. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. rsc.orgresearchgate.net

A small HOMO-LUMO gap suggests low stability and high chemical reactivity, as it facilitates electronic charge transfer, making the molecule more polarizable and "soft". rsc.orgresearchgate.net

For quinolinone derivatives, DFT calculations are used to determine the energies of these orbitals and analyze their distribution. rsc.org For example, in some quinoline-amide derivatives, the HOMO charge density is accumulated on the quinoline (B57606) ring and amide group, while the LUMO density is spread out over the quinoline ring. rsc.org Substituents on the quinoline ring can significantly alter the energy gap; for instance, studies on quinoline-4-one derivatives show that substituents generally decrease the energy gap, with a bromine substituent resulting in the smallest gap, indicating increased reactivity. scirp.org

The table below presents calculated HOMO-LUMO data for selected quinolinone and quinoline derivatives from various studies.

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline Derivative 6a | - | - | 3.720 |

| Quinoline Derivative 6e | - | - | 3.756 |

| Quinoline Derivative 6n | - | - | 3.597 |

| Quinoline Derivative 6q | - | - | 3.382 |

| Trans-conformer of ClMQC | - | - | 3.75 |

| Cis-conformer of ClMQC | - | - | 3.84 |

| Quinoxaline | - | - | -0.36273 |

Data sourced from multiple theoretical studies. rsc.orgresearchgate.netdergipark.org.tr Note: Direct energy values for HOMO and LUMO are not always reported alongside the gap; methodologies and basis sets may vary between studies.

Global reactivity parameters, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are calculated using DFT and include chemical potential (μ), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). ekb.egresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net Softness is the reciprocal of hardness and indicates the potential toxicity of pollutants. researchgate.net

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electronic charge from the environment.

These parameters are crucial for predicting the behavior of quinolinone derivatives in chemical reactions. nih.gov For instance, a study on pyrazolyl quinolinone derivatives calculated these global properties to understand the effect of different substituents on the molecule's reactivity and nonlinear optical properties. ekb.eg The introduction of various electron-donating or withdrawing groups creates a "push-pull" system that influences these parameters and helps in designing molecules with specific electronic characteristics. ekb.eg

The table below summarizes the calculated global reactivity parameters for a representative quinoline compound.

| Parameter | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 5.071 |

| Electron Affinity (EA) | -ELUMO | 2.011 |

| Electronegativity (χ) | (IP+EA)/2 | 3.541 |

| Chemical Potential (µ) | -(IP+EA)/2 | -3.541 |

| Chemical Hardness (η) | (IP-EA)/2 | 1.530 |

| Global Softness (S) | 1/(2η) | 0.327 |

| Global Electrophilicity Index (ω) | µ2/(2η) | 4.095 |

Data adapted from a theoretical study on a disubstituted quinoline. researchgate.net

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are valuable tools for identifying the electrophilic and nucleophilic sites involved in molecular interactions. semanticscholar.org In an MEP map, different colors represent different electrostatic potential values:

Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites).

Blue : Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack (electrophilic sites).

Green : Regions of neutral or near-zero potential.

For quinolinone derivatives, MEP analysis helps to predict sites for intermolecular interactions, such as hydrogen bonding, which is crucial for ligand-receptor binding. nih.gov For example, in 2-chloroquinoline-3-carboxaldehyde, the MEP surface shows the negative potential concentrated around the oxygen and nitrogen atoms, identifying them as sites for electrophilic interaction, while positive potential is located on the hydrogen atoms. nih.gov This information is instrumental in understanding the non-covalent interactions that stabilize molecular complexes. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is widely employed in drug design to understand how potential drug candidates, such as quinolinone derivatives, interact with their biological targets at a molecular level. mdpi.comsemanticscholar.org

The process involves:

Preparing the 3D structures of both the ligand (quinolinone derivative) and the protein target. nih.gov

Using a scoring function to evaluate different binding poses of the ligand within the active site of the protein.

Ranking the poses based on their calculated binding affinity or docking score. nih.gov

This in silico approach helps to screen virtual libraries of compounds, prioritize candidates for synthesis and experimental testing, and elucidate structure-activity relationships (SAR). nih.govnih.gov

A primary goal of molecular docking is to predict the binding affinity, often expressed as a negative value in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.netnih.gov A more negative value typically indicates a stronger and more favorable binding. researchgate.net

Beyond predicting affinity, docking reveals the specific interaction modes, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Van der Waals forces

These interactions between the quinolinone ligand and the amino acid residues in the protein's active site are critical for stabilizing the complex. nih.govresearchgate.net For example, docking studies of quinoline-based chalcones against HIV reverse transcriptase identified chloro- and bromo-substituted compounds as having potent activity, a finding later verified by bioassays. nih.gov Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a protein showed binding affinities ranging from -5.3 to -6.1 kcal/mol, with interactions involving key amino acid residues like LYS-16 and PHE-15. nih.gov Analysis of these binding patterns provides crucial insights for optimizing the ligand structure to enhance its potency and selectivity. researchgate.net

The table below provides examples of docking results for various quinolinone/quinoline derivatives against different protein targets.

| Compound Series | Protein Target | Range of Binding Affinities (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (Anticancer) | -5.3 to -6.1 | ILE-8, LYS-16, PHE-15, TRP-12 |

| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase | Up to -10.67 | Not specified |

| Quinoline derivative 2 | Dehydrogenase (Antimalarial) | -5.3 to -6.2 | Not specified |

| Quinoline derivative 3 | Dehydrogenase (Antimalarial) | -5.1 to -6.9 | Not specified |

| Fluoroquinolone B | Staphylococcus aureus target | -7.562 | Not specified |

| Fluoroquinolone C | E. coli Gyrase B | -8.562 | Not specified |

Data compiled from various molecular docking studies. researchgate.netnih.govnih.govresearchgate.net

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a receptor. These studies on quinoline and quinolinone derivatives have successfully identified critical amino acid residues that anchor the compounds within the binding pockets of various protein targets. The interactions are typically a combination of hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For instance, in studies of quinoline derivatives targeting the GLI1 protein, a key mediator in the Hedgehog signaling pathway, specific amino acids were found to be crucial for binding. nih.gov The major anchor points included hydrogen bonds forming between the quinoline nitrogen and an 8-OH substituent with the terminal edge of Lys171. nih.gov Additional hydrogen bonds were observed with the carboxyl group of Glu119 and the terminal amino group of Gln118. nih.gov Hydrophobic interactions also play a significant role, with contacts noted between the ligand and the side chains of Gln118 and Lys168. nih.gov Similarly, in studies targeting bacterial DNA gyrase, docking simulations have highlighted the importance of interactions within the fluoroquinolone binding site. researchgate.netmdpi.com For quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13), key hydrogen bonding interactions with residues such as Ala238, Thr245, Thr247, Gly248, and Ser250 were identified as pivotal for binding. nih.gov

These computational findings illuminate the specific molecular forces that govern the binding of carbonyl quinolinone scaffolds to their biological targets. The identification of these key residues provides a roadmap for designing new derivatives with modified functional groups to enhance binding affinity and selectivity.

Table 1: Key Amino Acid Residues in Binding Pockets for Quinoline-like Scaffolds The following table summarizes key amino acid residues and their interaction types as identified in molecular docking studies of various quinoline and quinolinone derivatives with their respective protein targets.

| Target Protein | Key Amino Acid Residues | Type of Interaction |

|---|---|---|

| GLI1 | Lys171, Glu119, Gln118 | Hydrogen Bonding |

| GLI1 | Gln118, Lys168 | Hydrophobic Contacts |

| MMP-13 | Ala238, Thr245, Thr247 | Hydrogen Bonding |

| MMP-13 | Gly248, Ser250 | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jetir.org This approach is widely used to predict the activity of new molecules and to understand which molecular properties are most influential for their biological effects. researchgate.netdergipark.org.tr

For quinolinone and related derivatives, numerous QSAR studies have been conducted to develop predictive models for various biological activities, including antitubercular and anticancer effects. nih.govrsc.org These models are built by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to generate an equation that links the descriptors to the activity. nih.govnih.gov

A successful QSAR model is characterized by strong statistical parameters. For example, a study on quinolinone-based thiosemicarbazones designed as antituberculosis agents yielded a robust model with a high squared correlation coefficient (R² = 0.83) and Fisher value (F = 47.96), indicating a strong correlation between the selected descriptors and the observed activity. nih.gov Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for styrylquinoline and quinazolinone derivatives, showing high predictive ability with cross-validated R² (q²) values of 0.580 and 0.68, respectively. rsc.orgphyschemres.org The reliability of these models allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process. researchgate.net

The core of QSAR modeling lies in identifying the molecular descriptors that have the most significant impact on biological activity. dergipark.org.tr These descriptors are numerical representations of various physicochemical properties of a molecule, including electronic, steric, hydrophobic, and topological features. researchgate.netdergipark.org.tr

In the development of QSAR models for quinolinone derivatives against Mycobacterium tuberculosis, analysis revealed that antitubercular activity was significantly correlated with three key descriptors: van der Waals volume, electron density, and electronegativity. nih.gov The model indicated that increased van der Waals volume was beneficial for activity, while increases in electron density and electronegativity were detrimental. nih.gov In other QSAR studies on 5,8-quinolinequinones, descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electrophilicity index, and heat capacity were found to correlate with anti-proliferative activity. researchgate.net The analysis of these correlations provides valuable mechanistic insights, suggesting, for example, that bulky substituents might enhance activity through better receptor fit, or that specific electronic properties are crucial for the compound's mechanism of action. researchgate.netnih.gov

Table 2: Correlation of Molecular Descriptors with Biological Activity for Quinolinone Derivatives This table outlines molecular descriptors identified through QSAR studies and their general influence on the biological activity of quinolinone-related compounds.

| Molecular Descriptor | Influence on Biological Activity | Rationale/Interpretation |

|---|---|---|

| Van der Waals Volume | Positive Correlation | Suggests that bulkier molecules may have a better fit in the receptor's binding pocket, enhancing activity. nih.gov |

| Electron Density | Negative Correlation | A slight decrease in activity is observed as electron density increases, suggesting a specific electronic environment is required. nih.gov |

| Electronegativity | Negative Correlation | Suggests that increased electronegativity leads to a decrease in biological activity. researchgate.netdergipark.org.trnih.gov |

| Electrophilicity Index (ω) | Positive Correlation | Indicates that a higher capacity to accept electrons may be favorable for anticancer activity. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the ligand within the binding pocket in a simulated physiological environment. nih.gov

ONIOM Methodologies for Multilayered Computational Approaches

Studying large biomolecular systems or complex chemical reactions with high-level quantum mechanics (QM) methods is often computationally prohibitive. gaussian.com The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, a hybrid computational approach, addresses this challenge by dividing the system into multiple layers that are treated with different levels of theoretical accuracy. wikipedia.orgresearchgate.net

Typically, in a two-layer ONIOM(QM:MM) calculation, the most chemically relevant part of the system, such as the active site of an enzyme and the bound this compound ligand, is defined as the "high" layer and is treated with an accurate but computationally expensive QM method. gaussian.com The remainder of the system, such as the bulk of the protein and surrounding solvent, is defined as the "low" layer and is treated with a less demanding molecular mechanics (MM) force field. gaussian.com The total energy is then calculated using a subtractive scheme that combines the results from calculations on the different layers to provide a high-accuracy result for the entire system at a manageable computational cost. scirp.org This multilayered approach is particularly useful for studying reaction mechanisms within enzymes or for refining the energetics and geometries of ligand-receptor complexes where electronic effects like charge transfer and polarization in the active site are critical. wikipedia.orgberkeley.edu

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Phenomena

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the electronic structure of molecules in detail. youtube.com It translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. scirp.org A key feature of NBO analysis is its ability to quantify stabilizing interactions that arise from electron delocalization, such as intramolecular charge transfer (ICT) and hyperconjugation. taylorandfrancis.commaterialsciencejournal.org

Structure Activity Relationship Sar Investigations of Quinolinone Derivatives in Chemical Biology

Positional and Substituent Effects on Molecular Interactions

The strategic placement and nature of substituents on the quinolinone ring system significantly dictate its interaction with biological targets.

| N-1 Substituent | Relative Antimycobacterial Activity | Source |

| tert-butyl | Highest | acs.orgnih.gov |

| cyclopropyl | High | acs.orgnih.gov |

| 2,4-difluorophenyl | Moderate | acs.orgnih.gov |

| ethyl | Moderate | acs.orgnih.gov |

| cyclobutyl | Moderate | acs.orgnih.gov |

| isopropyl | Lower | acs.orgnih.gov |

Modifications at the C-3 and C-4 positions are also crucial for biological activity. The presence of a carbonyl group at the 4-position is generally considered essential for potency in quinolinone derivatives mdpi.com. For instance, in the design of P2X7 receptor antagonists, a carboxylic acid ethyl ester group at the R1 (equivalent to C-3) position was found to be optimal for antagonism caltech.edu. Similarly, in the development of antimalarial agents, amide or secondary amine linkers at the C-4 position have been explored, with specific linker types influencing activity nih.gov.

Substitutions at positions C-6, C-7, and C-8 significantly modulate the pharmacological profile of quinolinones. A fluorine atom at the C-6 position is often necessary for strong antibacterial activity mdpi.com. Modifications at C-7 are particularly adaptable and have a substantial impact on antibacterial activity, with medium-sized N-heterocyclic rings (5- and 6-membered) being most effective nih.govmdpi.commdpi.com. Piperazine (B1678402) and pyrrolidine (B122466) heterocycles at C-7 generally afford similar antimycobacterial activity acs.orgnih.gov. For instance, introducing a pyrrolidine ring at C-7 can enhance activity against Gram-positive bacteria, while piperazine is more effective against Gram-negative bacteria mdpi.com. Studies on efflux pump inhibition have highlighted the importance of specific structural features at C-7, with phenyl or quinoline (B57606) substitutions showing improved inhibitory activity nih.gov. Halogen atoms, such as chlorine, at C-6 or C-7 can also influence antitumor activity nih.govmdpi.com. Substituents at the C-8 position have also been investigated, with certain groups enhancing PDE5 inhibition arabjchem.org. For example, in 2-quinolone derivatives, C-6 substituents generally led to better anticancer activity compared to C-7 and C-8 substituents, with a methoxy (B1213986) group at C-6 showing superior activity nih.gov.

| C-7 Substituent Type | Impact on Antibacterial Activity | Source |

| 5- and 6-membered N-heterocycles | Most significant contribution to activity | nih.govmdpi.commdpi.com |

| Piperazine | Enhanced activity against Gram-negative bacteria | mdpi.com |

| Pyrrolidine | Enhanced activity against Gram-positive bacteria | mdpi.com |

| Phenyl substitution | Improved inhibitory activity against efflux pumps | nih.gov |

| Quinoline substitution | Improved inhibitory activity against efflux pumps | nih.gov |

Influence of Heterocyclic Hybridization on Receptor Binding and Enzyme Inhibition

Hybridizing the quinolinone scaffold with other heterocyclic systems can lead to compounds with enhanced or dual modes of action researchgate.netfrontiersin.orgmdpi.comnih.govresearchgate.netacs.org. These hybrid molecules often exhibit improved receptor binding and enzyme inhibition profiles. For example, quinoline-bearing triazole hybrids have demonstrated significant α-amylase and α-glucosidase inhibitory potential, with electron-withdrawing groups like fluorine on the phenyl ring enhancing inhibitory activity frontiersin.org. Similarly, pyrimidine-quinolone hybrids have been designed as inhibitors of lactate (B86563) dehydrogenase A (hLDHA), with specific linker arrangements influencing inhibitory activity mdpi.com. Triazine-quinoline hybrids have also emerged as potent dual inhibitors of COX-2 and 15-LOX enzymes, crucial targets in inflammatory responses nih.govresearchgate.net. The hybridization strategy allows for the combination of pharmacophores, potentially leading to synergistic effects and improved therapeutic outcomes benthamdirect.comfrontiersin.org.

Conformational Flexibility and Its Impact on Molecular Recognition

The conformational flexibility of quinolinone derivatives plays a vital role in their ability to undergo molecular recognition and bind effectively to their biological targets rsc.orgunina.itmdpi.comarxiv.orgresearchgate.net. Ligands can undergo conformational changes upon binding to a receptor, a phenomenon known as induced fit, which can optimize interactions mdpi.comresearchgate.net. Understanding the preferred or active conformation of a quinolinone derivative is essential for designing more potent and selective molecules unina.it. For instance, the conformation of N-1 substituents, such as the stereochemistry and the restriction imposed by a cyclopropane (B1198618) ring, can significantly influence antibacterial activity psu.edu. The ability of a ligand to adapt its conformation to the binding site can also enhance specificity arxiv.org.

Quantitative SAR Studies and Predictive Modeling of Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate structural features with biological activity, enabling the prediction of the activity of new compounds nih.govnih.govasianpubs.orgnih.govmdpi.com. These studies often employ various computational methods, including linear regression, machine learning algorithms, and 3D-QSAR techniques like CoMFA and CoMSIA nih.govasianpubs.orgnih.govmdpi.com. QSAR models can identify key molecular descriptors that influence activity, such as electronic properties, lipophilicity, and steric parameters nih.gov. For example, QSAR models have been developed to predict the antimalarial activity of quinoline derivatives, with models showing high predictive accuracy nih.govmdpi.com. Similarly, QSAR studies have been used to design quinoline derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance, achieving high predictive quality with models based on specific descriptors nih.gov. The validation of these QSAR models through experimental testing is crucial, demonstrating the reliability of the predictive power for designing novel compounds with desired biological responses asianpubs.orgmdpi.com.

| Model Type | Target Activity | Key Metrics (Example) | Predictive Power (Example) | Source |

| 3D-QSAR (CoMFA/CoMSIA) | Antimalarial Activity | q2 = 0.741, r2cv = 0.683 | MAE = 0.4849 (CoMSIA) | nih.govmdpi.com |

| ML Regression (e.g., CatBoost) | ABCB1 Inhibition | R2 = 95%, RMSE = 0.283 | High Predictive Quality | nih.gov |

| Linear Regression | Antibacterial Activity | Significant correlation observed | Validated by experimental data | asianpubs.org |

Compound List:

Quinolinone

Quinoline

4-Quinolone

Fluoroquinolone

Naphthyridone

4-Aminoquinoline

8-Aminoquinoline

Cinchona alkaloids

Pyrroloquinolone

Furoquinolone

Thienoquinolone

Oxazoloquinolone

Isoxazoloquinolone

Pyrazoloquinolone

Imidazoquinolone

Oxathioloquinolone

acs.orgmdpi.comCurrent time information in Chatham County, US.Triazoloquinolone

Pyridoquinolone

Pyranoquinolone

Thiopyranoquinolone

Thiazinoquinolone

Pyrimidoquinolone

Pyrazinoquinolone

Benzimidazole

1,3,4-Oxadiazole

1,2,4-Triazine

Chalcone

Thiazole

Benzothiadiazole

Indole

Thiadiazole

Pyrimidine

Stereochemical Considerations in SAR

Quinolinone derivatives represent a significant class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties orientjchem.orgontosight.airesearchgate.netrsc.orgresearchgate.netresearchgate.netfrontiersin.org. The quinolinone scaffold, characterized by a fused benzene (B151609) and pyridine (B92270) ring system with a carbonyl group incorporated into the heterocyclic ring (e.g., at the 2- or 4-position), offers a versatile platform for structural modification, enabling the fine-tuning of biological efficacy and target specificity researchgate.net. Structure-Activity Relationship (SAR) studies are paramount in understanding how subtle changes in molecular architecture influence these activities. A critical aspect of SAR, particularly for drug design, involves understanding the impact of stereochemistry.

The Significance of the Quinolinone Scaffold and its Functional Groups

The quinolinone core itself is often fundamental to the biological activity of its derivatives. SAR investigations have demonstrated that the presence of the carbonyl group within the quinolinone nucleus is frequently essential for target interaction. For instance, in studies involving mIDH1 inhibitors, the replacement of the quinolinone scaffold with a simpler quinoline ring (thereby removing the carbonyl group) resulted in a complete loss of inhibitory activity, underscoring the carbonyl's critical role in binding acs.org. Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets drugdesign.org. Modifications at various positions of the quinolinone ring system, through the introduction of different substituents, have been extensively explored to optimize pharmacological profiles orientjchem.orgrsc.orgmalariaworld.orgresearchgate.net.

The Impact of Chirality on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a pervasive feature in biologically active compounds. Quinolinone derivatives can possess one or more stereocenters, leading to the existence of stereoisomers, primarily enantiomers and diastereomers. The precise three-dimensional arrangement of atoms dictated by these stereocenters can profoundly influence a molecule's interaction with chiral biological targets such as enzymes and receptors orientjchem.orgontosight.aiacs.orgontosight.ainih.gov. Consequently, different stereoisomers of the same compound often exhibit distinct potencies, efficacies, and selectivity profiles.

Examples of Stereoselective Interactions in Quinolinone SAR

Numerous studies highlight the critical role of stereochemistry in the SAR of quinolinone derivatives:

Enantiomeric Potency Differences: In the development of antimalarial agents, a quinoline-imidazole hybrid compound, designated 11(xxxii), was synthesized as a racemic mixture. Subsequent enantiomeric separation revealed that the (-)-11(xxxii) enantiomer possessed significantly more potent antimalarial activity (IC50 = 0.10 µM) compared to its counterpart malariaworld.org. Similarly, for other quinoline derivatives, compounds featuring an (R)-configuration at a chiral center within a side chain were found to be more active than those with an (S)-configuration, particularly in anticancer studies orientjchem.org.

Stereospecific Effects: The influence of stereochemistry can extend to specific regions of the molecule. For example, in the development of α2C-adrenoceptor antagonists, SAR studies indicated that substitutions on the piperazine ring attached to the quinoline scaffold exerted a significant and stereospecific beneficial effect on receptor affinity and potency acs.org. In tetrahydroquinoline analogs designed as EPAC inhibitors, the stereochemistry at the C-2 position was demonstrated to be crucial for both activity and selectivity acs.org.

Variable Importance of Stereochemistry: While stereochemistry is often critical, its relative importance can vary depending on the specific molecular context and biological target. In some instances, other structural features, such as the length of a side chain, may have a more pronounced impact on antibacterial activity than the stereochemistry of certain 4-aminoalcohol quinoline derivatives nih.gov.

Atropisomerism: In more complex quinoline systems, axial chirality, arising from restricted rotation around single bonds, can also contribute to stereochemical SAR, influencing molecular conformation and target binding acs.org.

Role of the Carbonyl Group in Stereochemical SAR

Case Studies and Data Presentation

Molecular and Cellular Mechanisms of Action for Quinolinone Analogs Non Clinical Focus

Enzyme Target Modulation Studies

Quinolinone analogs exert their biological effects by modulating the activity of a diverse range of enzymes. These studies have been pivotal in elucidating the molecular basis of their action and have paved the way for the rational design of more potent and selective compounds.

The primary and most well-characterized targets of many quinolinone antibacterials are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.comresearchgate.netwikipedia.org These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents. researchgate.netnih.gov

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that arises during DNA replication and transcription. mdpi.com Quinolinone analogs inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and ultimately cell death. nih.govnih.govnih.gov The formation of this ternary complex prevents the re-ligation of the cleaved DNA, effectively trapping the enzyme on the DNA. nih.gov

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. nih.govnih.gov Similar to their action on DNA gyrase, quinolinones inhibit topoisomerase IV by trapping the enzyme-DNA complex, thereby preventing the segregation of newly replicated chromosomes and leading to cell death. nih.govplos.org In many Gram-positive bacteria, topoisomerase IV is the primary target of quinolones, while in many Gram-negative bacteria, DNA gyrase is the more sensitive target. mdpi.com

The inhibitory activity of various quinolinone analogs against these enzymes has been quantified in numerous studies, as illustrated in the table below.

| Compound | Target Enzyme | Organism | IC50 (µg/mL) | Reference |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | nih.gov |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | nih.gov |

| Ciprofloxacin | DNA Gyrase | Enterococcus faecalis | 27.8 | nih.gov |

| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 | nih.gov |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | nih.gov |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.25 | nih.gov |

| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 3.60 | nih.gov |

| Ciprofloxacin | Topoisomerase IV | Enterococcus faecalis | 4.30 | nih.gov |

| Sparfloxacin | Topoisomerase IV | Enterococcus faecalis | 1.95 | nih.gov |

| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 2.10 | nih.gov |

Beyond their well-established role as topoisomerase inhibitors, quinolinone-based structures have been investigated for their inhibitory activity against a range of other enzymes implicated in various cellular processes, including signal transduction and gene regulation.

Extracellular signal-regulated kinase 2 (ERK2): Certain novel 1,2-bis-quinolinyl-1,4-naphthoquinones have been shown to inhibit ERK2, a key protein kinase in the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov Compound 4f from one study demonstrated the highest potency for ERK2 inhibition through an ATP-competitive mechanism. nih.gov Molecular docking studies confirmed this by showing the formation of three hydrogen bonds within the ATP-binding site of ERK2. nih.gov

Protein Kinases: The quinoline (B57606) scaffold is a common feature in many protein kinase inhibitors. researchgate.netnih.gov For instance, 4-anilino-quin(az)oline derivatives have been identified as inhibitors of Protein Kinase Novel 3 (PKN3). nih.govbiorxiv.org Docking studies suggest that the quinoline scaffold binds to the hinge region of the kinase. nih.govbiorxiv.org Additionally, 8-substituted 2-morpholin-4-yl-quinolin-4-ones have been synthesized as inhibitors of DNA-dependent protein kinase, with some derivatives exhibiting IC50 values in the low nanomolar range. rsc.org

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently overactivated in cancer. nih.gov Quinoline and quinazoline derivatives have been developed as PI3K inhibitors. nih.govnih.gov For example, omipalisib (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov The quinoline core is crucial for binding affinity, filling an affinity pocket that is conserved across PI3K isoforms. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. frontiersin.orgnih.gov A number of quinoline-based compounds have been developed as HDAC inhibitors. nih.govnih.gov These inhibitors typically feature a quinoline "cap" structure linked to a zinc-binding group, such as hydroxamic acid. nih.gov For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, with some compounds showing selective inhibition of specific HDAC isoforms like HDAC3. frontiersin.org

Understanding the kinetics of enzyme inhibition and the specific molecular interactions at the binding site is crucial for optimizing the efficacy of quinolinone analogs.

Studies on the inhibition of DNA gyrase have proposed a cooperative drug-DNA binding model. nih.gov In this model, the binding of the gyrase to DNA induces a specific binding site for the quinolone molecule within a single-stranded DNA pocket. nih.gov The affinity and specificity of this binding are derived from the unique conformation of this pocket and the self-association of the drug molecules to fit within it. nih.gov

X-ray crystallography and molecular docking studies have provided detailed insights into the binding modes of quinolinone analogs with their target enzymes. For example, in the case of topoisomerase IV, quinolones intercalate into the DNA at the site of cleavage. researchgate.net The binding is further stabilized by interactions with specific amino acid residues within the enzyme's active site and is often mediated by a magnesium ion. researchgate.net

The table below summarizes key kinetic data for the inhibition of bacterial topoisomerases by various quinolones.

| Compound | Enzyme | Organism | Inhibition Parameter | Value | Reference |

| BMS-284756 | DNA Gyrase | S. pneumoniae | IC50 | 0.3 µg/mL | nih.gov |

| BMS-284756 | Topoisomerase IV | S. pneumoniae | IC50 | 0.6 µg/mL | nih.gov |

| Ciprofloxacin | DNA Gyrase | S. pneumoniae | IC50 | 0.6 µg/mL | nih.gov |

| Ciprofloxacin | Topoisomerase IV | S. pneumoniae | IC50 | 0.6 µg/mL | nih.gov |

| Moxifloxacin | DNA Gyrase | S. pneumoniae | IC50 | 0.3 µg/mL | nih.gov |

| Moxifloxacin | Topoisomerase IV | S. pneumoniae | IC50 | 0.6 µg/mL | nih.gov |

Role of Metal Ions in Enzyme-Compound Interactions

Metal ions, particularly magnesium (Mg²⁺), play a critical role in the interaction between quinolinone analogs and their target enzymes, especially the type II topoisomerases. researchgate.net The catalytic activity of these enzymes is dependent on the presence of divalent metal ions. Quinolones are known to chelate metal ions, and this chelation is integral to their mechanism of action.

The interaction is often described as a "water-metal ion bridge," where a magnesium ion, coordinated with water molecules, forms a bridge between the quinolone molecule and specific amino acid residues in the enzyme's active site. This bridge is crucial for the stable binding of the quinolone to the enzyme-DNA complex and for the subsequent inhibition of enzyme activity. Disruptions to this bridge, for instance through mutations in the amino acid residues involved, can lead to quinolone resistance.

Interactions with Specific Molecular Pathways (e.g., Quorum Sensing, Virulence Factor Biosynthesis)

In addition to directly killing bacteria by inhibiting essential enzymes, quinolinone analogs can also interfere with bacterial communication and the production of virulence factors.

Quorum Sensing: Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate their gene expression and behavior in response to population density. This system is often involved in the regulation of virulence. Some quinolinone derivatives have been shown to inhibit quorum sensing systems. For example, they can act as antagonists of the PqsR receptor in Pseudomonas aeruginosa, which is a key regulator of the pqs quorum sensing system. By blocking this receptor, these compounds can inhibit the production of virulence factors that are under the control of this system.

Virulence Factor Biosynthesis: By inhibiting key enzymes or regulatory pathways, quinolinone analogs can suppress the production of various virulence factors. For instance, some quinoline derivatives have been shown to inhibit the activity of urease, an important virulence factor in fungi like Cryptococcus neoformans. acs.orgacs.org Inhibition of urease can reduce the pathogen's ability to cause disease. acs.orgacs.org Furthermore, by targeting enzymes involved in the biosynthesis of signaling molecules, such as the 2-alkylquinolones in Burkholderia, these inhibitors can disrupt the regulation of virulence. nih.gov

Mechanistic Studies of Selectivity and Potency at the Molecular Level

The selectivity and potency of quinolinone analogs are determined by their specific chemical structures and how these structures interact with their molecular targets. nih.govacs.org Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern these properties. nih.govacs.org

For antibacterial quinolones targeting topoisomerases, key structural elements include:

The core bicyclic ring system: This forms the scaffold of the molecule and is essential for its activity.

The C3-carboxylic acid and C4-carbonyl groups: These are crucial for binding to the DNA-enzyme complex and for chelating the magnesium ion.

The substituent at the N1 position: This group influences the potency and pharmacokinetic properties of the compound.

The substituent at the C7 position: This group, often a piperazine (B1678402) ring, plays a significant role in determining the spectrum of activity and potency. nih.gov

The fluorine atom at the C6 position: This substituent generally enhances antibacterial activity. nih.gov

The selectivity of these compounds for bacterial topoisomerases over their human counterparts is a critical aspect of their therapeutic utility. This selectivity arises from subtle differences in the active sites of the bacterial and human enzymes. For example, the IC50 of BMS-284756 for human topoisomerase II was found to be 3000 times higher than its IC50 for bacterial DNA gyrase, highlighting its high degree of selectivity. nih.gov Modifications to the quinolinone scaffold can be made to enhance this selectivity and reduce off-target effects.

The potency of quinolinone analogs is directly related to how well they fit into the binding pocket of their target enzyme and the strength of their interactions with key amino acid residues and the DNA. SAR studies have guided the optimization of these interactions to develop compounds with enhanced potency. For example, in the development of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for high potency. acs.orgresearchgate.net

Investigations into Molecular Mechanisms of Resistance

Resistance to quinolinone-based compounds is a multifaceted issue, primarily investigated in the context of antimicrobial and anticancer therapies. At the molecular level, resistance mechanisms can be broadly categorized into three areas: alteration of the drug's molecular target, modification or protection of the drug molecule itself, and reduced intracellular concentration of the compound.

One of the most significant mechanisms of resistance involves mutations in the genes that code for the molecular targets of quinolones. acs.orgnih.gov In bacteria, the primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. mdpi.comresearchgate.net Resistance commonly arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, such as gyrA, gyrB, parC, and parE. mdpi.com These mutations alter the enzyme's structure, weakening its interaction with the quinolinone compound and thereby reducing the drug's efficacy. acs.orgnih.gov This prevents the formation of the drug-enzyme-DNA complex that would normally lead to DNA damage and cell death. researchgate.net High-level resistance often results from the accumulation of mutations in both target enzymes. nih.gov

Plasmid-mediated resistance offers another layer of defense. These extrachromosomal elements can carry genes that confer resistance through several molecular strategies. acs.orgresearchgate.net One such strategy involves Qnr proteins, which belong to the pentapeptide repeat family. nih.gov These proteins can bind to DNA gyrase and topoisomerase IV, protecting them from the inhibitory action of quinolones. acs.orgnih.gov This protective binding physically blocks the drug from accessing its target. Another plasmid-borne mechanism involves enzymatic modification of the quinolinone structure. The Aac(6')-Ib-cr enzyme, for example, is an aminoglycoside acetyltransferase that can acetylate certain fluoroquinolones, diminishing their ability to inhibit their target enzymes. acs.orgnih.gov

A third major category of resistance involves mechanisms that reduce the effective intracellular concentration of the quinolinone compound. This is achieved either by decreasing its uptake or by actively pumping it out of the cell. nih.gov In Gram-negative bacteria, reduced permeability can be caused by mutations that lead to the underexpression of outer membrane porins, such as OmpF in E. coli, which restricts the drug's entry into the cell. acs.orgnih.gov More significantly, the overexpression of native efflux pumps is a widespread mechanism that actively transports quinolones and other structurally diverse compounds out of the cell, preventing them from reaching their intracellular targets. acs.orgmdpi.comnih.gov This cross-resistance to multiple drugs is a hallmark of multidrug resistance (MDR). nih.gov

| Mechanism Category | Specific Molecular Mechanism | Effect | Associated Genes |

| Target Alteration | Point mutations in target enzymes | Weakens drug-target binding, reducing inhibition. acs.orgnih.gov | gyrA, gyrB, parC, parE mdpi.com |

| Plasmid-Mediated | Qnr protein protection | Protects DNA gyrase and topoisomerase IV from quinolone binding. nih.gov | qnr genes |

| Plasmid-Mediated | Enzymatic modification | Acetylation of the quinolone compound reduces its activity. acs.org | aac(6')-Ib-cr |

| Reduced Accumulation | Decreased membrane permeability | Reduces influx of the drug into the cell. | Genes regulating porin expression (e.g., ompF) nih.gov |

| Reduced Accumulation | Increased efflux pump activity | Actively expels the drug from the cell, lowering intracellular concentration. nih.gov | Genes encoding efflux pumps (e.g., AcrAB-TolC) benthamdirect.com |

Modulation of Efflux Pumps (e.g., P-glycoprotein)

Quinolinone analogs have been extensively investigated for their ability to modulate the activity of efflux pumps, which are key contributors to multidrug resistance (MDR) in both cancer cells and bacteria. nih.govnih.gov The primary mechanism of this modulation is the inhibition of the pump's transport function, which leads to an increased intracellular accumulation of co-administered therapeutic agents, thereby restoring their efficacy in resistant cells. benthamdirect.comnih.gov

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a prominent efflux pump implicated in the MDR phenotype in various cancers. nih.govmdpi.com Overexpression of P-gp leads to the active removal of a wide array of chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and rendering the cells resistant. nih.gov Certain quinolinone analogs have been identified as potent P-gp inhibitors. nih.gov By binding to P-gp, these compounds can allosterically or competitively inhibit its ATPase activity or block the drug-binding site, thus preventing the efflux of anticancer drugs like doxorubicin. nih.govnih.gov

Research into quinolinone-pyrimidine hybrids has shown that specific structural features are crucial for potent P-gp inhibition. These include the presence of methoxy (B1213986) groups, an optimal molecular length, and a flexible methylene (B1212753) bridge connecting the quinolinone core to other moieties. nih.gov The inhibitory action of these analogs results in a significant increase in the intracellular concentration of P-gp substrates, effectively reversing the MDR phenotype. nih.govnih.gov For instance, the quinoline derivative 160a was shown to increase intracellular doxorubicin accumulation and reverse MDR in P-gp-overexpressing tumor cells. nih.gov

Beyond cancer, quinoline derivatives also show promise as efflux pump inhibitors (EPIs) in multidrug-resistant bacteria. benthamdirect.combiorxiv.org In Gram-negative bacteria, pumps like the AcrAB-TolC system are major contributors to resistance against fluoroquinolones and other antibiotics. nih.govbenthamdirect.com Quinoline-based compounds have been shown to inhibit these pumps, leading to increased susceptibility of resistant bacterial strains to antibiotics. benthamdirect.com Studies on C7-substituted quinolines demonstrated selective inhibition of the AdeFGH efflux pump in Acinetobacter baumannii. biorxiv.org This inhibition potentiated the activity of antibiotic substrates of that specific pump, highlighting the potential for developing pump-specific inhibitors. biorxiv.org

The development of quinolinone analogs as efflux pump modulators represents a promising strategy to overcome resistance. By co-administering these compounds with existing drugs, it may be possible to restore the efficacy of treatments that have failed due to efflux-mediated resistance.

| Quinolinone Analog Class | Target Efflux Pump | Model System | Observed Effect | Reference |

| Quinolin-2-one-pyrimidine hybrids | P-glycoprotein (P-gp) | Human leukemia cells (Lucena 1) | Increased intracellular doxorubicin accumulation; Reversal of P-gp-mediated MDR. nih.gov | nih.gov |

| 8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde (160a) | P-glycoprotein (P-gp) | Doxorubicin-resistant cancer cells | Synergistic effect with doxorubicin; Increased intracellular accumulation of doxorubicin and calcein AM. nih.gov | nih.gov |

| 2-(aryl)quinolines (ketoprofen analogs) | Multidrug resistance-associated protein 2 (MRP2) | Cisplatin-resistant human ovarian carcinoma cells (A2780/RCIS) | Reversal of multidrug resistance; Inhibition of MRP2. nih.gov | nih.gov |

| C7-substituted quinolines | AdeFGH | Acinetobacter baumannii | Potentiation of antibiotics that are substrates of the AdeFGH pump; Selective inhibition. biorxiv.org | biorxiv.org |

| Various quinoline derivatives | AcrAB-TolC | Enterobacter aerogenes | Increased intracellular concentration of chloramphenicol; Increased susceptibility to antibiotics. benthamdirect.com | benthamdirect.com |

Applications of Quinolinone Derivatives As Chemical Probes and Tools

Development of Fluorescent Probes for Bioimaging and Biosensing

The inherent fluorescence of the quinolinone scaffold has been widely exploited in the creation of molecular probes and chemosensors. crimsonpublishers.com These tools are instrumental in bioimaging, a non-invasive technique for visualizing biological processes at the molecular level in real-time. crimsonpublishers.comcrimsonpublishers.com Quinolinone-based probes offer several advantages, including high sensitivity, specificity, and the potential for multiphoton imaging, which allows for deeper tissue penetration with lower autofluorescence and phototoxicity. crimsonpublishers.com By modifying the quinolinone core, researchers can fine-tune the photophysical properties and introduce specific recognition sites to detect a wide array of analytes. crimsonpublishers.comresearchwithrutgers.com

The precise detection of metal ions is crucial for understanding their roles in biological systems and monitoring environmental contamination. Quinolinone derivatives have been successfully engineered to act as selective fluorescent sensors for various metal ions.

Zinc (Zn²⁺): Due to its vital roles in numerous enzymatic and signaling pathways, the detection of Zn²⁺ is of great interest. Researchers have developed quinoline-based fluorescent nanosensors by functionalizing carbon dots with quinoline (B57606) derivatives that respond to Zn²⁺. researchgate.net These nanosensors exhibit high selectivity and a very low detection limit of 6.4 nM. researchgate.net Another two-photon fluorescent probe, QZn, based on a quinoline derivative, demonstrated up to a 10-fold fluorescence enhancement upon binding Zn²⁺, with a remarkable detection limit of 15.1 pM, making it suitable for monitoring low concentrations of intracellular free zinc ions. acs.org The high sensitivity of these probes is often achieved through mechanisms like chelation-enhanced fluorescence (CHEF). researchgate.net

Copper (Cu²⁺/Cu⁺): Copper is another essential trace element, and its dysregulation is linked to various diseases. A quinoline-based probe has been developed for the selective detection of copper ions in partially aqueous media, which can colorimetrically distinguish between cuprous (Cu⁺) and cupric (Cu²⁺) ions. rsc.orgnih.gov This sensor shows a significant fluorescence enhancement with a detection limit of 1.03 μM. rsc.orgnih.gov

Iron (Fe³⁺): A novel fluorescent sensor based on a modified quinoline fluorophore was designed for the selective and sensitive detection of Fe³⁺. rsc.org The probe demonstrated effective recognition of Fe³⁺ over other common metal ions. rsc.org

The table below summarizes the performance of selected quinolinone-based ion sensors.

| Sensor Name/Type | Target Ion | Detection Limit | Key Features |

| Quinoline-derivative functionalized Carbon Dots | Zn²⁺ | 6.4 nM | High selectivity, cell-permeable for intracellular imaging. researchgate.net |

| QZn | Zn²⁺ | 15.1 pM | Two-photon probe, 10-fold fluorescence enhancement. acs.org |

| Quinoline-based colorimetric probe | Cu²⁺/Cu⁺ | 1.03 µM | Differentiates between Cu⁺ and Cu²⁺. rsc.orgnih.gov |

| Modified Quinoline Fluorophore | Fe³⁺ | 86.7 µM | Good selectivity and sensitivity. rsc.org |

Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for maintaining cellular redox balance. The development of probes that can selectively detect and differentiate these molecules is a significant challenge due to their structural similarity.

Glutathione (GSH): A quinolinone-based fluorescent probe, MNQ, was designed for the rapid and selective detection of GSH. ciac.jl.cn The probe operates on a fluorescence quenching mechanism and exhibits a low detection limit of 0.299 μM with a rapid response time of 35 seconds. ciac.jl.cn

Distinguishing between Cys and GSH: To address the challenge of differentiating biothiols, a quinolone-based fluorescent probe, QB-3, was developed. rsc.org This probe can distinguish Cys and GSH through different fluorescence channels: a "turn-on" fluorescence signal at 420 nm for Cys and a ratiometric response for GSH. rsc.org It has been successfully used for the simultaneous detection of endogenous Cys and GSH in living cells. rsc.org

General Biothiol Detection: Other strategies involve using the 2(1H)-quinolone skeleton with different reactive moieties, such as dicyanovinyl or malonate groups, which react with biothiols to produce a change in fluorescence. nih.gov The malonate group, in particular, offers high selectivity for biothiols. nih.gov

The table below highlights the characteristics of several quinolinone-based biothiol probes.

| Probe Name | Target Analyte(s) | Detection Limit | Response Mechanism & Notes |

| MNQ | Glutathione (GSH) | 0.299 µM | Fluorescence quenching, rapid response (35s). ciac.jl.cn |

| QB-3 | Cysteine (Cys) & GSH | Cys: 0.17 µM, GSH: 0.46 µM | Distinguishes via different fluorescence channels. rsc.org |

| 2(1H)-quinolone with malonate | Biothiols | Not specified | Selective recognition site for biothiols. nih.gov |

Monitoring pH is fundamental in chemistry and biology, as pH fluctuations are associated with numerous physiological and pathological processes. Quinolinium-based fluorescent probes have been developed for dynamic pH monitoring, particularly in high pH ranges where probes are scarce. acs.orgnih.gov

Researchers have created probes based on the 1-methyl-7-amino-quinolinium fluorophore, which are highly water-soluble and photostable. acs.orgnih.gov By utilizing a "fluorophore-spacer-receptor" design, the pH sensitivity of these probes can be tuned across a wide range, from pH 5.5 to 13. acs.orgnih.gov These probes are particularly valuable for fluorescence lifetime imaging microscopy (FLIM), a technique that measures the exponential decay rate of fluorescence. This allows for reliable and quantitative pH imaging of dynamic electrochemical processes in aqueous media. acs.orgnih.gov

Chemical Biology Probes for Enzyme Activity Profiling (e.g., Activity-Based Protein Profiling, ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes small-molecule chemical probes to assess the functional state of enzymes directly within complex biological systems. nih.govnih.govnomuraresearchgroup.com An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. nomuraresearchgroup.com

While specific examples of carbonyl quinolinone derivatives being extensively used as the core scaffold in ABPP are still emerging, their properties make them highly suitable for the design of novel ABPs. The quinolinone structure can be readily functionalized to incorporate various reactive warheads targeting specific enzyme classes. nih.govyoutube.com Furthermore, the inherent fluorescence of the quinolinone moiety can serve as the reporter tag, eliminating the need for a separate fluorophore and creating a more compact and potentially more cell-permeable probe. nomuraresearchgroup.com

The versatility of the quinolinone scaffold allows for the attachment of different chemical groups that can target the active sites of various enzyme families, such as hydrolases or oxidoreductases. nih.govrsc.org For instance, a quinolinone derivative could be equipped with an electrophilic warhead to target a nucleophilic residue in an enzyme's active site, leading to covalent labeling and a "turn-on" fluorescence signal upon binding. This would enable researchers to profile enzyme activity in real-time and screen for potent and selective enzyme inhibitors for drug discovery. nih.gov

Exploration as Corrosion Inhibitors in Materials Science

The prevention of metal corrosion is a significant challenge in numerous industries. Quinoline and its derivatives have been identified as highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. kfupm.edu.sanajah.edu

The efficacy of these compounds stems from the high electron density of the quinoline ring, which contains π-electrons and heteroatoms (nitrogen and, in carbonyl quinolinones, oxygen). kfupm.edu.saresearchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that shields the metal from the corrosive medium. najah.edubiointerfaceresearch.com The adsorption can occur through both physical (electrostatic) and chemical (covalent bonding) interactions. researchgate.nettandfonline.com

Studies have shown that quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edutandfonline.com The effectiveness of inhibition generally increases with the concentration of the inhibitor. najah.eduresearchgate.net For example, derivatives of 8-quinolinol, such as 2-amino-N-((8-hydroxyquinolin-5-yl)methyl)acetamide (AHQA), have demonstrated inhibition efficiencies as high as 96.3% for carbon steel in 1 M HCl. tandfonline.com Another derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), achieved 93.4% inhibition efficiency at a concentration of 500 ppm. biointerfaceresearch.com

The table below presents data on the performance of various quinoline derivatives as corrosion inhibitors.

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |

| AHQA | Carbon Steel | 1 M HCl | 96.3 | 1 mM |

| TFQA | Carbon Steel | 1 M HCl | 95.3 | 1 mM |

| 8QN3 (5-(azidomethyl)quinolin-8-ol) | Mild Steel | 1 M HCl | 90 | 5 mM |

| NHQA | Mild Steel | 1 M HCl | 93.4 | 500 ppm |

| P-QN | Carbon Steel | 1 M HCl | 93.3 | 1 mM |

Luminescent Materials and Optical Devices

The favorable photophysical properties of quinolinone derivatives make them attractive candidates for the development of advanced luminescent materials and components for optical devices. mdpi.com Their rigid structure, high quantum yield, and tunable emission spectra are key attributes for these applications. rsc.orgnih.gov

Quinoline derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and as gain media for lasers. mdpi.com The introduction of different substituents onto the quinoline ring allows for the fine-tuning of their emission color and luminescence intensity. For instance, incorporating electron-donating groups like methoxy (B1213986) (-OCH₃) can enhance luminescence, while electron-withdrawing groups such as nitro (-NO₂) tend to decrease it. nih.gov

Furthermore, 8-hydroxyquinoline derivatives have been used to create complexes with rare-earth metals like Europium (Eu³⁺). nih.gov In these complexes, the quinoline derivative acts as an "antenna" that efficiently absorbs energy and transfers it to the metal ion, which then emits its characteristic sharp and intense light. These materials exhibit excellent thermal stability and high fluorescence quantum yields (up to 0.628 for one Eu³⁺ complex), making them promising for applications in displays, lighting, and sensors. nih.gov The unique optical properties of quinoline Schiff bases, arising from the extensive delocalization of electrons, also make them suitable for optical storage devices. mdpi.com

Future Research Directions and Emerging Trends in Quinolinone Science

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis